N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(phenylthio)propanamide
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Overview
Description
“N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(phenylthio)propanamide” is a complex organic compound. It contains a cyclopropane ring, a diazepane ring, and a propanamide group . The compound also has a phenylthio group attached to the propanamide .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The cyclopropane and diazepane rings would provide a rigid, three-dimensional structure, while the carbonyl, phenylthio, and propanamide groups would likely be involved in various chemical interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its stability, while the various functional groups could affect its solubility, reactivity, and other properties .Scientific Research Applications
Cyclopropane Synthesis and Applications
Cyclopropane rings are integral to a wide array of bioactive molecules, significantly altering their physiochemical properties. Research highlights include the development of methods for the efficient synthesis of functionalized cyclopropanes. These methods often involve cyclopropanation reactions or the utilization of diazo compounds and phenyliodonium ylides in catalytic processes to generate cyclopropane derivatives with high selectivity and yields. For instance, studies have described the use of Rh(II) or iron catalysis to facilitate these reactions, showcasing the versatility of cyclopropane synthesis techniques in organic chemistry (Ren et al., 2017; Wurz & Charette, 2005; Allouche & Charette, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c28-23(13-18-30-22-5-2-1-3-6-22)25-20-9-11-21(12-10-20)26-14-4-15-27(17-16-26)24(29)19-7-8-19/h1-3,5-6,9-12,19H,4,7-8,13-18H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYTWZAKMMTHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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